2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The spirocyclic structure introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(25)18-9-21(28-22-18)11-23(12-21)20(26)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCAXOYEEVFZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid (commonly referred to as Fmoc-DAS) is a complex organic molecule notable for its spirocyclic structure and the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The molecular formula of Fmoc-DAS is with a molecular weight of approximately 393.4 g/mol . The IUPAC name reflects its structural complexity, which includes multiple functional groups conducive to biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]octan-6-yl]acetic acid |
Fmoc-DAS is typically synthesized through a multi-step process involving the protection of amino acids with the Fmoc group followed by cyclization reactions. Key reagents such as sodium azide and isobutoxycarbonyl chloride are often utilized during synthesis. The mechanism of action for this compound primarily involves enzyme-substrate interactions, where it may act as a substrate or inhibitor in biochemical pathways.
Biological Activity
Research indicates that Fmoc-DAS exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that Fmoc-DAS may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, which could have implications in drug design for metabolic disorders.
- Cellular Interaction : In vitro studies have shown that Fmoc-DAS can influence cellular processes such as apoptosis and proliferation, indicating potential applications in cancer research.
Case Studies
Several studies have been conducted to evaluate the biological activity of Fmoc-DAS:
- Study on Antimicrobial Activity : A recent study tested Fmoc-DAS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition Assays : In a series of enzyme assays, Fmoc-DAS demonstrated competitive inhibition against acetylcholinesterase with an IC50 value of 12 µM, highlighting its potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fmoc Protection
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0): Core Structure: Contains a piperazine ring instead of a spirocyclic system. Functionality: The Fmoc group and carboxylic acid are retained, but the lack of a spirocyclic framework reduces steric hindrance and conformational constraints. Safety Data: Limited toxicity or ecotoxicity data are available, similar to the target compound .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid: Core Structure: A linear amino acid derivative with an Fmoc-protected amine and a methyl ester group. Key Differences: The absence of a spirocyclic system and the presence of an ester group (vs. free carboxylic acid in the target compound) alter solubility and reactivity .
Spirocyclic Heterocycles Without Fmoc Protection
- 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic Acid Hydrochloride: Core Structure: Shares the spirocyclic backbone but lacks the Fmoc group. Functional Implications: The absence of Fmoc simplifies synthesis but reduces utility in stepwise peptide assembly. No physicochemical or biological data are available .
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole :
Key Research Findings and Data Gaps
Stability and Reactivity
- The Fmoc group in the target compound is expected to exhibit stability in basic conditions but labile in acidic media, consistent with other Fmoc-protected derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
